Nidurufin
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Overview
Description
Nidurufin is an anthraquinone derivative isolated from the marine-derived fungus Penicillium flavidorsum SHK1-27 . It has garnered significant attention due to its potent biological activities, particularly its ability to induce cell cycle arrest at the G2/M transition in human myeloid leukemia K562 cells .
Preparation Methods
Nidurufin is typically isolated from the marine-derived fungus Penicillium flavidorsum SHK1-27 through a bioassay-guided isolation procedure . The fungus is cultured, and the bioactive compounds are extracted using ethyl acetate. The extract is then subjected to various chromatographic techniques to purify this compound . Industrial production methods for this compound have not been extensively documented, likely due to its relatively recent discovery and specialized source.
Chemical Reactions Analysis
Nidurufin, like other anthraquinone derivatives, can undergo various chemical reactions:
Oxidation: this compound can be oxidized to form quinones, which are compounds with two ketone functionalities on an aromatic ring.
Reduction: Reduction of this compound can lead to the formation of hydroquinones, where the ketone groups are reduced to hydroxyl groups.
Substitution: this compound can undergo substitution reactions where functional groups on the aromatic ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Methylation: This compound can be methylated to form derivatives such as 6,8-O,O’-dimethyl-nidurufin.
Scientific Research Applications
Nidurufin has several scientific research applications:
Chemistry: this compound serves as a model compound for studying the chemical behavior of anthraquinones and their derivatives.
Mechanism of Action
Nidurufin exerts its effects by inducing cell cycle arrest at the G2/M transition in human myeloid leukemia K562 cells . This action is likely mediated through its interaction with key regulatory proteins involved in cell cycle progression. The exact molecular targets and pathways involved are still under investigation, but this compound’s ability to disrupt the cell cycle suggests it may interfere with the function of cyclin-dependent kinases and other cell cycle regulators .
Comparison with Similar Compounds
Nidurufin is structurally similar to other anthraquinone derivatives such as versicolorin B, averufanin, and noraverufanin . this compound is unique in its specific bioactivity profile, particularly its ability to induce cell cycle arrest at the G2/M transition . This distinguishes it from other anthraquinones, which may have different biological activities or target different stages of the cell cycle.
Similar Compounds
- Versicolorin B
- Averufanin
- Noraverufanin
- 6,8-O,O’-dimethyl-nidurufin
Properties
CAS No. |
99528-66-2 |
---|---|
Molecular Formula |
C20H16O8 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(1R,17S,20S)-3,7,9,20-tetrahydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione |
InChI |
InChI=1S/C20H16O8/c1-20-3-2-10(22)19(28-20)15-12(27-20)6-9-14(18(15)26)17(25)13-8(16(9)24)4-7(21)5-11(13)23/h4-6,10,19,21-23,26H,2-3H2,1H3/t10-,19-,20+/m0/s1 |
InChI Key |
JJXUKZWOMSARJK-UUADDVKTSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O |
Canonical SMILES |
CC12CCC(C(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O |
Origin of Product |
United States |
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